Naphthalene, 1,2,3-trimethoxy-4-nitro-
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Overview
Description
Naphthalene, 1,2,3-trimethoxy-4-nitro- is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of three methoxy groups and one nitro group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,2,3-trimethoxy-4-nitro- typically involves the nitration of 1,2,3-trimethoxynaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the naphthalene ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1,2,3-trimethoxy-4-nitro- can undergo several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic medium can be used.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 1,2,3-trimethoxy-4-aminonaphthalene.
Substitution: Formation of various substituted naphthalenes depending on the reagents used.
Scientific Research Applications
Naphthalene, 1,2,3-trimethoxy-4-nitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Naphthalene, 1,2,3-trimethoxy-4-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The methoxy groups can also influence the compound’s reactivity and interaction with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 1,2,3,4-tetrahydro-: A hydrogenated derivative of naphthalene.
Naphthalene, 1,2,3,4-tetrahydro-6-methoxy-: Contains a methoxy group at the 6-position.
1,2,4-trimethoxy-naphthalene: Similar structure but lacks the nitro group .
Uniqueness
Naphthalene, 1,2,3-trimethoxy-4-nitro- is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical and biological properties
Properties
CAS No. |
57187-59-4 |
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Molecular Formula |
C13H13NO5 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
1,2,3-trimethoxy-4-nitronaphthalene |
InChI |
InChI=1S/C13H13NO5/c1-17-11-9-7-5-4-6-8(9)10(14(15)16)12(18-2)13(11)19-3/h4-7H,1-3H3 |
InChI Key |
RRNYUGGNRXODMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=CC=CC=C21)[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
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